

Diisopropylphosphine CAS number 20491-53-6 properties

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Compound of Interest

Compound Name: Diisopropylphosphine

Cat. No.: B1583860

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An In-depth Technical Guide to **Diisopropylphosphine** (CAS: 20491-53-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, safety and reactivity data, and key experimental protocols associated with **diisopropylphosphine**.

Diisopropylphosphine is an organophosphorus compound frequently utilized in organic synthesis, particularly as a ligand in transition metal-catalyzed reactions. Its steric and electronic properties make it a valuable reagent in the development of pharmaceuticals and other complex molecules.

Core Properties of Diisopropylphosphine

The fundamental physicochemical properties of **diisopropylphosphine** are summarized below. It is important to note that this compound is often supplied as a solution, typically in hexanes, which can affect properties such as flash point and density.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	20491-53-6	[1][2]
Molecular Formula	C ₆ H ₁₅ P	[1][3]
Molecular Weight	118.16 g/mol	[1][3][4]
Appearance	Colorless liquid	[1]
Density	0.800 g/mL	[1]
Boiling Point	118 - 128.3 °C at 760 mmHg	[1]
Melting Point	Not available	[1]
Flash Point	-22 °C to 31.4 °C (Note: Value can be for hexane solution)	[1][3][5]
Solubility	Insoluble in water; soluble in organic solvents like ether and benzene.	[3][5]

Safety, Stability, and Reactivity

Diisopropylphosphine is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is highly flammable and air-sensitive, necessitating storage and transfer under an inert atmosphere.

Table 2: Safety and Reactivity Profile

Parameter	Description	Source(s)
GHS Signal Word	Danger	[3]
Key Hazards	Highly flammable liquid and vapor.[1][3][5] Causes severe skin burns and eye damage.[3] [5] Air sensitive.[1][5] Toxic to aquatic life with long-lasting effects.[3] Suspected of damaging fertility.[3][5]	
Stability	Air sensitive; stable under an inert atmosphere (nitrogen or argon).	[1][5]
Conditions to Avoid	Contact with air, heat, sparks, open flames, and other sources of ignition.	[1][5]
Incompatible Materials	Strong oxidizing agents, halogens, alkyl halides.	[1][5]
Hazardous Decomposition	Upon combustion, may emit toxic fumes of carbon monoxide, carbon dioxide, and phosphorus oxides.	[1][5]

Experimental Protocols

Due to its air-sensitive nature, all manipulations of **diisopropylphosphine** must be performed using Schlenk line or glovebox techniques under an inert atmosphere of nitrogen or argon.[1][5]

General Handling and Storage

- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and flammable-liquids area under an inert atmosphere.[1][5]
- Handling: Transfers should be conducted in an efficient fume hood under an inert atmosphere.[1] Use non-sparking tools and ensure all equipment is grounded to prevent

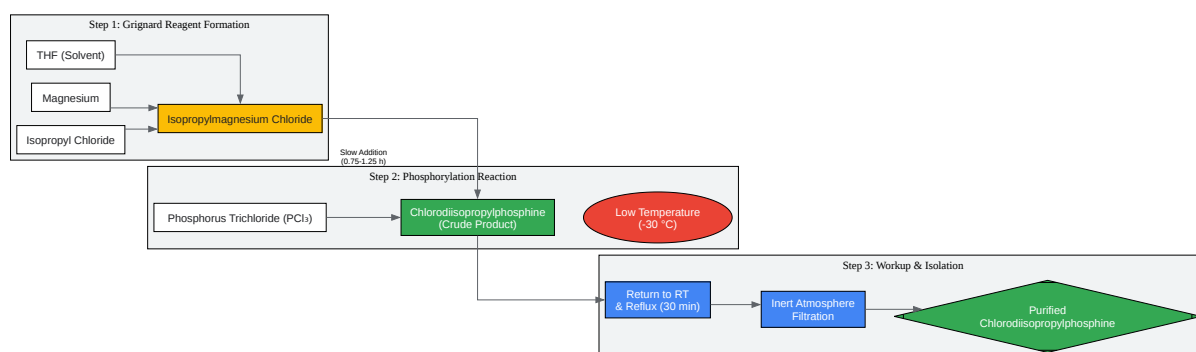
static discharge.[5]

- Personal Protective Equipment (PPE): Always wear approved safety glasses, chemical-resistant gloves (consult manufacturer for appropriate type), and protective clothing.[1][5]

Synthetic Protocol: Synthesis of a Key Precursor, Chlorodiisopropylphosphine

A common precursor for many **diisopropylphosphine**-containing ligands and reagents is **chlorodiisopropylphosphine**. The following protocol is based on a Grignard reaction methodology.[6][7]

Experimental Workflow for Chlorodiisopropylphosphine Synthesis



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Workflow for the synthesis of chlorodiisopropylphosphine.

Methodology:

- Preparation: A multi-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings and tetrahydrofuran (THF) as the solvent. The system is thoroughly purged with nitrogen.[6][7]
- Grignard Reagent Synthesis: Isopropyl chloride is added to the magnesium suspension in THF to initiate the formation of the Grignard reagent, isopropylmagnesium chloride.[6][7]

- **Phosphorylation:** The solution of isopropylmagnesium chloride is transferred to a dropping funnel and added slowly (over approximately 1.25 hours) to a separate flask containing a solution of phosphorus trichloride in THF, maintained at a low temperature (e.g., -30 °C). The molar ratio of PCl_3 to isopropyl chloride is critical, with optimal ratios reported around 1:1.8.
[6][7]
- **Workup:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then briefly heated to reflux (e.g., 30 minutes).
[6][7]
- **Isolation:** The cooled mixture is filtered under a nitrogen atmosphere to remove magnesium salts. The resulting filtrate contains the crude product, which can be purified further, typically by distillation.
[6][7] Using THF as a solvent instead of diethyl ether has been shown to improve safety and can increase reaction yield.
[7]

Applications in Research and Development

Diisopropylphosphine and its derivatives are valuable in various areas of chemical synthesis.

- **Ligand Synthesis:** It serves as a precursor for more complex phosphine ligands used in transition metal catalysis. These catalysts are employed in reactions such as cross-coupling, hydroformylation, and hydrogenation.
[8]
- **Organic Synthesis:** As a reagent, it can be used to introduce the diisopropylphosphino group into organic molecules. Related compounds like diisopropyl phosphonate are crucial for stereoselective synthesis, such as in the Horner-Wadsworth-Emmons reaction to produce specific alkene isomers.
[9]
- **Drug Development:** The phosphonate moiety, often introduced using reagents derived from **diisopropylphosphine**, is a key functional group in medicinal chemistry. It acts as a non-hydrolyzable bioisostere of a phosphate group, which can enhance the metabolic stability of drug candidates, particularly in the development of antiviral and anticancer agents.
[10][11]

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